

Spectroscopic Data of 3-(Tert-butoxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Tert-butoxy)propan-1-amine

Cat. No.: B021220

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Tert-butoxy)propan-1-amine**, a key building block in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-(Tert-butoxy)propan-1-amine**, the following data tables are based on established principles of spectroscopy and data from analogous compounds. These tables provide a reliable prediction of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.75	Triplet	2H	-CH ₂ -NH ₂
~3.40	Triplet	2H	-O-CH ₂ -
~1.70	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.18	Singlet	9H	-C(CH ₃) ₃
~1.50 (broad)	Singlet	2H	-NH ₂

¹³C NMR (Carbon-13) Spectrum (Predicted)

Chemical Shift (δ) ppm	Assignment
~72.5	-C(CH ₃) ₃
~61.0	-O-CH ₂ -
~40.0	-CH ₂ -NH ₂
~32.0	-CH ₂ -CH ₂ -CH ₂ -
~27.5	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Tert-butoxy)propan-1-amine** is expected to show characteristic absorption bands for its primary amine and ether functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3250	Medium, Broad (two bands)	N-H stretch (primary amine) [1]
2970 - 2860	Strong	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine) [1]
1190 - 1170	Strong	C-O-C stretch (ether)
1100 - 1000	Medium	C-N stretch (aliphatic amine) [1]
910 - 665	Broad	N-H wag (primary amine) [1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **3-(Tert-butoxy)propan-1-amine** is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
131	Low	[M] ⁺ (Molecular Ion)
116	Medium	[M - CH ₃] ⁺
74	Medium	[M - C ₄ H ₉ O] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
30	High	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

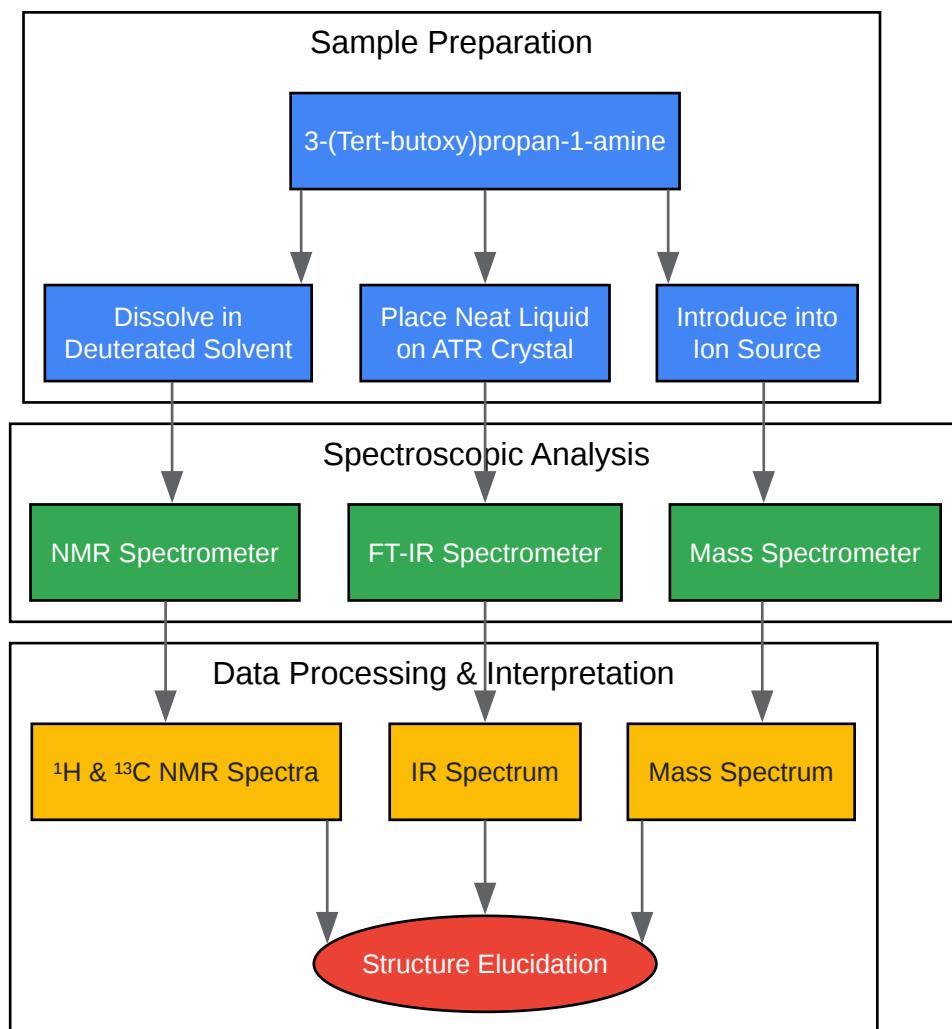
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-(Tert-butoxy)propan-1-amine** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[\[2\]](#) The choice of solvent is critical to avoid overlapping signals with the analyte. The spectrum is recorded on a

spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. For ^1H NMR, 16 to 32 scans are typically acquired, while ^{13}C NMR may require several hundred to thousands of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For the identification of the N-H protons, a D_2O exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the N-H proton signals will disappear or significantly decrease in intensity.[3]

Infrared (IR) Spectroscopy

For a liquid sample like **3-(Tert-butoxy)propan-1-amine**, Attenuated Total Reflectance (ATR) is a common and convenient technique.[4] A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[4] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000 to 400 cm^{-1} .[5]


Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively volatile, low molecular weight organic compounds.[6][7] The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][8] The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6] The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-(Tert-butoxy)propan-1-amine**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 3-(Tert-butoxy)propan-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021220#3-tert-butoxy-propan-1-amine-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com